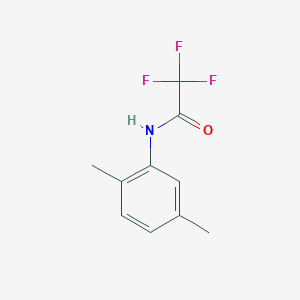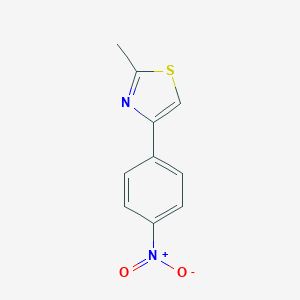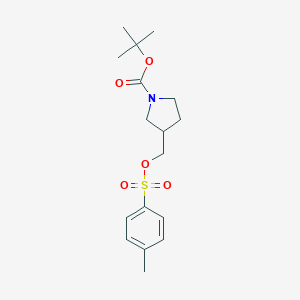
tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate
概要
説明
“tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 114214-70-9 and a Linear Formula: C17H25NO5S . It has a molecular weight of 355.46 . The IUPAC name for this compound is tert-butyl 3-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.46 . Unfortunately, the search results do not provide further information on the physical and chemical properties of “tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate”.科学的研究の応用
Metabolism of Prostaglandin E2 Agonist : CYP2C8 and CYP3A are involved in the metabolism of a compound with a tert-butyl moiety, similar to tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate. This compound is being developed to aid in bone healing (Prakash et al., 2008).
Palladium-Catalyzed Coupling Reactions : A derivative of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate underwent palladium-catalyzed coupling reactions with various arylboronic acids (Wustrow & Wise, 1991).
Asymmetric Synthesis : The asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy demonstrated the utility of tert-butyl moiety in synthesizing chiral pyrrolidine derivatives (Chung et al., 2005).
Structural Analysis of Pyrrolidine Derivatives : The structure of tert-butyl substituted pyrrolidine-1-carboxylate compounds has been studied for better understanding of their chemical properties (Weber et al., 1995).
Synthesis of Pyrrolidine Azasugars : Tert-butyl substituted pyrrolidine-1-carboxylates serve as key intermediates in the synthesis of pyrrolidine azasugars, which are important in medicinal chemistry (Huang Pei-qiang, 2011).
Crystal Structure Analysis : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a similar compound, was synthesized and characterized, including X-ray diffraction studies (Naveen et al., 2007).
Prodigiosin Precursors : Tert-butyl esters of pyrrole carboxylic acids are used in the synthesis of prodigiosin, a tripyrrole natural compound with potential therapeutic applications (Wasserman et al., 2004).
Antibacterial Agents : Derivatives with tert-butyl moiety have been explored for their potential as antibacterial agents (Bouzard et al., 1992).
Synthesis of Glycinates : Tert-butyl (E)-(pyrrolidin-2-ylidene)glycinates were synthesized from arabinal using key reactions including Horner-Emmons olefination (Konda et al., 1999).
Anti-Inflammatory Activities : Tert-butyl substituted pyrrolidin-2-ones were evaluated as anti-inflammatory agents, showing potential for reduced ulcerogenic effects compared to other drugs (Ikuta et al., 1987).
Safety And Hazards
特性
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYAOABDDALQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602077 | |
| Record name | tert-Butyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
CAS RN |
114214-70-9 | |
| Record name | tert-Butyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
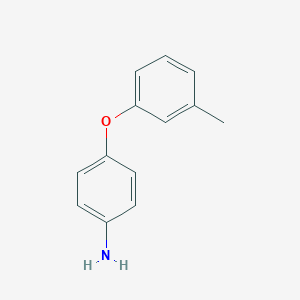
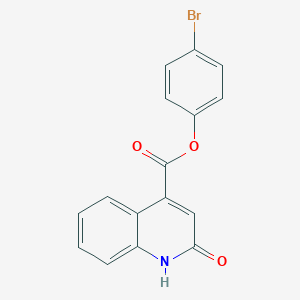
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)

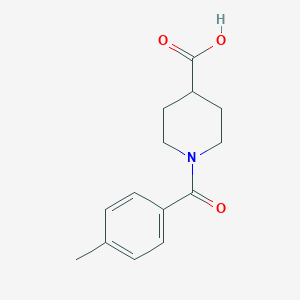
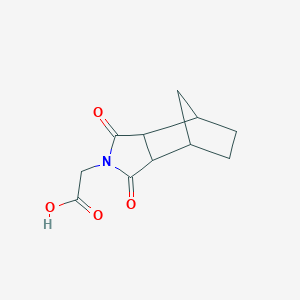
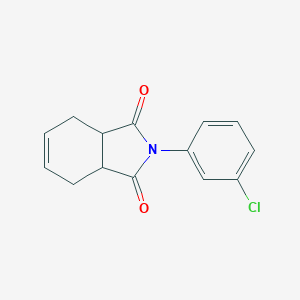
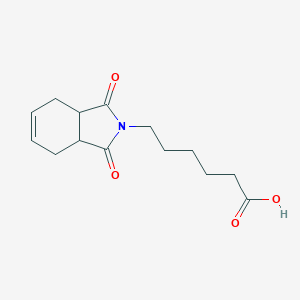
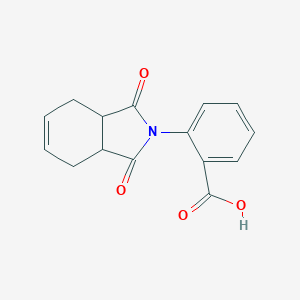
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
